Product packaging for Glucotropeolin(Cat. No.:)

Glucotropeolin

Cat. No.: B1234436
M. Wt: 409.4 g/mol
InChI Key: QQGLQYQXUKHWPX-RFEZBLSLSA-N
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Description

Classification and Structural Characteristics of Glucosinolates

Glucosinolates are a significant class of plant secondary metabolites, with over 130 distinct structures identified. encyclopedia.pubcore.ac.uk These compounds are anions characterized by a core structure consisting of a β-D-thioglucose group linked to a sulfonated oxime moiety. frontiersin.orgmdpi.com The defining feature of each glucosinolate is its variable side chain (R group), which is derived from an amino acid and dictates the compound's specific properties. frontiersin.orgmdpi.com

Based on their amino acid precursor, glucosinolates are broadly categorized into three main groups:

Aliphatic glucosinolates: Derived from amino acids such as alanine, leucine, isoleucine, methionine, or valine. wikipedia.orgtcichemicals.com

Aromatic glucosinolates: Originating from phenylalanine and tyrosine. tcichemicals.com

Indolic glucosinolates: Derived from tryptophan. frontiersin.orgtcichemicals.com

A more recent classification system proposes grouping glucosinolates based on their amino acid precursor, the volatility of their degradation products (isothiocyanates or oxazolidine-2-thiones), and the presence or absence of an aromatic moiety. encyclopedia.pub

Upon tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase, which is physically separated from them in intact plant cells. frontiersin.orgresearchgate.net This enzymatic reaction cleaves the thioglucosidic bond, leading to the formation of an unstable aglycone. frontiersin.org This intermediate then spontaneously rearranges to form various breakdown products, including isothiocyanates, nitriles, and thiocyanates, depending on the specific glucosinolate and reaction conditions. frontiersin.orgfrontiersin.org

Occurrence and Distribution of Glucotropeolin in the Order Brassicales

This compound, also known as benzylglucosinolate, is an aromatic glucosinolate derived from the amino acid phenylalanine. wikipedia.orgcas.cz It is predominantly found in plants belonging to the order Brassicales. wikipedia.org While the Brassicaceae family is well-known for its diverse glucosinolate profiles, this compound has been identified in several other families within this order. wikipedia.org

The distribution of this compound can vary significantly not only between different plant species but also within the tissues of a single plant. mdpi.comnih.gov For instance, in papaya (Carica papaya), this compound concentrations are highest in the latex, young leaves, and seeds, with considerably lower levels in the ripe fruit flesh. cabidigitallibrary.org In some Brassica rapa cultivars, this compound is present in relatively low concentrations compared to other glucosinolates like glucobrassicanapin. nih.gov

Table 1: Occurrence of this compound in Selected Plant Species

FamilySpeciesCommon NameReference(s)
Brassicaceae Lepidium sativumGarden Cress wikipedia.orgcabidigitallibrary.org
Lepidium ruderale nih.gov
Lepidium aucheri nih.gov
Brassica rapaKimchi Cabbage, Turnip nih.govnih.gov
Caricaceae Carica papayaPapaya wikipedia.orgcabidigitallibrary.org
Phytolaccaceae wikipedia.org
Resedaceae wikipedia.org
Salvadoraceae Salvadora persicaMiswak wikipedia.orgjcsp.org.pk
Tovariaceae wikipedia.org
Tropaeolaceae Tropaeolum majusGarden Nasturtium wikipedia.orgnih.gov

This table is not exhaustive but provides examples of plant families and species where this compound has been reported.

Historical Perspectives on Glucosinolate and this compound Research

The scientific investigation of glucosinolates dates back to 1839 with the isolation of sinigrin (B192396). wikipedia.org The fundamental structure of glucosinolates, including the β-D-glucopyranose configuration, was established by 1930. wikipedia.org A crucial stereochemical detail, the (Z)-configuration of the C=N bond, was definitively confirmed through X-ray crystallography in 1963, revealing that all naturally occurring glucosinolates share this spatial arrangement. wikipedia.orgwikipedia.org

This compound itself was first isolated and reported in 1899 from Tropaeolum majus (garden nasturtium). wikipedia.org Its chemical structure was later confirmed by total synthesis in 1957. wikipedia.org Early research also focused on its enzymatic hydrolysis, identifying benzyl (B1604629) isothiocyanate as a primary breakdown product. jcsp.org.pk Studies on the biosynthesis of this compound from phenylalanine began to elucidate the metabolic pathways involved. cas.czcapes.gov.brnih.gov The isolation of this compound from various other plant species, such as Salvadora persica, expanded the understanding of its distribution in the plant kingdom. jcsp.org.pk More recent research continues to explore the complex biosynthesis, metabolism, and distribution of this compound and other glucosinolates in various plant species. nih.govresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO9S2 B1234436 Glucotropeolin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO9S2

Molecular Weight

409.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-phenyl-N-sulfooxyethanimidothioate

InChI

InChI=1S/C14H19NO9S2/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22)/b15-10-/t9-,11-,12+,13-,14+/m1/s1

InChI Key

QQGLQYQXUKHWPX-RFEZBLSLSA-N

SMILES

C1=CC=C(C=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N/OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O

Synonyms

glucotropaeolin
glucotropeolin
glucotropeolin, potassium salt

Origin of Product

United States

Elucidation of Glucotropeolin Biosynthetic Pathways

Precursor Amino Acid Integration: L-Phenylalanine Metabolism

The biosynthesis of glucotropaeolin (B1208891) originates with the aromatic amino acid L-phenylalanine. wikipedia.orgnih.gov This precursor is derived from primary metabolic pathways within the plant. researchgate.net Unlike many aliphatic glucosinolates which undergo a chain elongation process to extend their side chains, glucotropaeolin is synthesized directly from phenylalanine without this initial modification. maxapress.commdpi.com The enzyme CYP79A2, a cytochrome P450 monooxygenase, specifically recognizes and utilizes L-phenylalanine as its substrate to initiate the glucotropaeolin biosynthetic pathway. nih.gov This enzyme exhibits a high degree of substrate specificity, as it does not metabolize other amino acids such as L-tyrosine, L-tryptophan, or L-methionine. nih.gov

Core Biosynthetic Pathway Steps

The conversion of L-phenylalanine into the final glucotropaeolin molecule involves a conserved series of reactions that form the core glucosinolate structure. These steps include deamination, oxime formation, thioglucosylation, and sulfonation, orchestrated by a suite of specific enzymes.

Deamination and Formation of 2-Oxo Acids

While not a direct step for glucotropaeolin which forgoes chain elongation, the deamination of the precursor amino acid to a 2-oxo acid is a critical initial step in the biosynthesis of many other glucosinolates, particularly the aliphatic types derived from methionine. researchgate.net This process is typically catalyzed by branched-chain aminotransferases (BCATs). mpg.de

Oxime Formation and Cytochrome P450 Involvement (CYP79A2)

A pivotal step in the biosynthesis of glucotropaeolin is the conversion of L-phenylalanine to phenylacetaldoxime. nih.gov This reaction is catalyzed by the cytochrome P450 enzyme, CYP79A2. nih.govmdpi.com CYP79A2 functions as an N-hydroxylase, carrying out two successive N-hydroxylations of L-phenylalanine. genome.jp The resulting product, N,N-dihydroxy-L-phenylalanine, is unstable and subsequently undergoes dehydration and decarboxylation to form phenylacetaldoxime. genome.jp This conversion of an amino acid to an aldoxime is a committed step in the biosynthesis of glucosinolates. nih.gov

Thioglucosylation and Sulfonation Mechanisms

Following the formation of the aldoxime, the pathway proceeds with the addition of a sulfur donor and a glucose molecule. The aldoxime is converted to a thiohydroximate intermediate. nih.gov This intermediate is then glucosylated by a UDP-glucose:thiohydroximate S-glucosyltransferase (S-GT) to form a desulfoglucosinolate. mdpi.comrevista-agroproductividad.org The final step in the core structure synthesis is sulfonation. A sulfate (B86663) group is transferred from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the desulfoglucosinolate, a reaction catalyzed by a desulfoglucosinolate sulfotransferase (SOT). mdpi.commdpi.com Specifically, SOT16 has been implicated in the sulfation of phenylalanine-derived desulfoglucosinolates. mdpi.com

Role of Glutathione (GSH) and UDP-Glucose

Glutathione (GSH) plays a crucial role as a sulfur donor in the glucosinolate biosynthetic pathway. nih.govmdpi.com After the initial formation of the aldoxime, an unstable intermediate is conjugated to GSH. maxapress.commdpi.com This S-alkyl-thiohydroximate intermediate is then cleaved by a C-S lyase, such as SUR1, to yield a thiohydroximate. mdpi.comrevista-agroproductividad.org Uridine diphosphate (B83284) glucose (UDP-glucose) is the activated glucose donor for the subsequent glycosylation step. nih.gov The enzyme UDP-glucosyltransferase (UGT) family 74, specifically UGT74B1 for aromatic glucosinolates, catalyzes the transfer of the glucose moiety from UDP-glucose to the thiohydroximate, forming the desulfoglucosinolate. encyclopedia.pub

Comparative Biosynthesis Across Glucosinolate Subtypes

Glucosinolates (GSLs) are broadly classified into three main subtypes based on their precursor amino acid: aliphatic, indolic, and aromatic (or benzenic) glucosinolates. nih.govmdpi.comtcichemicals.com While they share a common core biosynthetic pathway, significant differences exist in the initial and final stages of their synthesis, leading to the vast structural diversity observed in nature. nih.govrevista-agroproductividad.org

Precursor Amino Acids: The primary distinction lies in the initial amino acid substrate.

Aliphatic GSLs are derived from several amino acids, primarily methionine, but also alanine, leucine, isoleucine, and valine. nih.govjst.go.jp

Indolic GSLs are synthesized exclusively from tryptophan. nih.govjst.go.jp

Aromatic GSLs , including glucotropaeolin, originate from phenylalanine or tyrosine. nih.govjst.go.jp

Side-Chain Elongation: The biosynthesis of aliphatic GSLs involves a unique chain elongation phase where the side chain of methionine is extended by one or more methylene (B1212753) (-CH2-) groups before entering the core pathway. nih.govresearchgate.net This iterative process, involving enzymes like methylthioalkylmalate synthases (MAM), is responsible for the variety of chain lengths seen in aliphatic glucosinolates. nih.gov This chain elongation step also occurs for some aromatic glucosinolates derived from phenylalanine but is absent in the biosynthesis of indole (B1671886) glucosinolates. nih.gov

Key Enzyme Specificity: The initial conversion of the amino acid to an aldoxime is a critical and specific step catalyzed by CYP79 enzymes. The specificity of these enzymes for different amino acids is a key determinant of the glucosinolate type produced. nih.gov

CYP79F1 and CYP79F2 are involved in the biosynthesis of aliphatic glucosinolates from chain-elongated methionine derivatives.

CYP79B2 and CYP79B3 catalyze the conversion of tryptophan to indole-3-acetaldoxime for indole GSL synthesis. mdpi.com

CYP79A2 specifically converts phenylalanine for the synthesis of benzyl (B1604629) glucosinolate (glucotropaeolin). mdpi.com

Following the aldoxime formation, CYP83 enzymes exhibit broader substrate specificity. CYP83A1 primarily converts aliphatic aldoximes, whereas CYP83B1 processes both indole and aromatic aldoximes. encyclopedia.pub The final sulfation step also shows some level of specificity, with different sulfotransferase (SOT) isoforms having preferences for certain desulfoglucosinolates. For example, SOT16 preferentially metabolizes phenylalanine- and tryptophan-derived substrates, while SOT17 and SOT18 act on methionine-derived ones. mdpi.comencyclopedia.pub

The regulation of these pathways also differs. In Arabidopsis, transcription factors such as MYB28, MYB29, and MYB76 specifically control the production of aliphatic glucosinolates, whereas MYB34, MYB51, and MYB122 regulate the biosynthesis of indole glucosinolates. nih.gov

Table 1: Comparative Features of Glucosinolate Biosynthetic Pathways

FeatureAliphatic GlucosinolatesIndolic GlucosinolatesAromatic Glucosinolates (e.g., Glucotropaeolin)
Precursor Amino Acid(s) Methionine, Alanine, Leucine, Isoleucine, Valine nih.govjst.go.jpTryptophan nih.govjst.go.jpPhenylalanine, Tyrosine nih.govjst.go.jp
Side-Chain Elongation Yes (iterative insertion of -CH2- groups) nih.govresearchgate.netNo nih.govYes (for some, e.g., from homophenylalanine) nih.gov
Key CYP79 Enzyme(s) CYP79F family (e.g., CYP79F1)CYP79B2, CYP79B3 mdpi.comCYP79A2 (for Glucotropaeolin) mdpi.com
Key CYP83 Enzyme(s) CYP83A1 encyclopedia.pubCYP83B1 mdpi.comencyclopedia.pubCYP83B1 mdpi.comencyclopedia.pub
Key Sulfotransferase(s) (SOT) SOT17, SOT18 encyclopedia.pubSOT16 mdpi.comencyclopedia.pubSOT16 mdpi.comencyclopedia.pub
Key Regulatory Transcription Factors (in Arabidopsis) MYB28, MYB29, MYB76 nih.govMYB34, MYB51, MYB122 nih.govLess defined, shares elements with indolic pathway

Molecular and Genetic Regulation of Glucotropeolin Production

Transcriptional Control of Biosynthetic Genes

The foundation of glucotropaeolin (B1208891) production lies in the coordinated expression of genes encoding the biosynthetic enzymes. This expression is tightly controlled by specific transcription factors that bind to promoter regions of these genes, thereby activating or repressing their transcription.

The regulation of glucosinolate (GSL) biosynthesis is largely orchestrated by members of the R2R3-MYB transcription factor family. frontiersin.org In the model plant Arabidopsis thaliana, these factors are well-characterized for their roles in aliphatic and indolic GSL synthesis. Specifically, MYB28, MYB29, and MYB76 are primary positive regulators of aliphatic GSLs, while MYB34, MYB51, and MYB122 control the production of indolic GSLs. semanticscholar.orgmdpi.comresearchgate.net While glucotropaeolin is a benzyl (B1604629) GSL, the specific MYB factor that exclusively regulates its production in Arabidopsis remains less clear, as this plant does not naturally produce significant amounts of it. mdpi.com

However, research in other species and studies on the broader GSL network provide significant insights. For instance, in Barbarea vulgaris, the transcription factors MYB29, MYB76, and MYB34 have been identified as potential regulators of aromatic GSL induction in response to herbivory. frontiersin.org MYB28, often considered a master regulator of aliphatic GSLs, controls the expression of nearly all genes in that pathway's core structure formation. biorxiv.org

The gene AOP2 (2-oxoglutarate-dependent dioxygenase) is not a transcription factor but a key biosynthetic gene involved in the side-chain modification of GSLs. Its expression is, in turn, regulated by transcription factors. Studies have shown that AOP2 expression can increase the transcript levels of MYB28 and MYB29, indicating a positive feedback loop where a biosynthetic gene can influence its own regulatory pathway. semanticscholar.orgnih.gov This AOP2-mediated feedback also has an unrecognized link to jasmonic acid signaling, independent of MYB28 and MYB29, creating a regulatory loop between GSL biosynthesis and hormonal defense pathways. nih.gov

Table 1: Key Transcription Factors in Glucosinolate Biosynthesis

Transcription FactorFamilyTarget GSL ClassFunction
MYB28 R2R3-MYBAliphaticPositive regulator, activates core biosynthetic genes. frontiersin.orgbiorxiv.org
MYB29 R2R3-MYBAliphaticPositive regulator, works redundantly with MYB28. semanticscholar.orgresearchgate.net
MYB76 R2R3-MYBAliphaticPositive regulator of aliphatic GSLs. semanticscholar.orgmdpi.com
MYB34 R2R3-MYBIndolicPositive regulator of indolic GSLs. semanticscholar.orgmdpi.com
MYB51 R2R3-MYBIndolicPositive regulator of indolic GSLs. frontiersin.orgsemanticscholar.orgmdpi.com
MYB122 R2R3-MYBIndolicPositive regulator of indolic GSLs. semanticscholar.orgmdpi.com

Promoter analysis is essential for understanding how transcription factors regulate gene expression. Promoters are non-coding DNA sequences located upstream of a gene where transcription factors and RNA polymerase bind to initiate transcription. nih.govcrg.es The strength and timing of gene expression are determined by the specific regulatory elements within these promoter regions. nih.gov

In the context of glucotropaeolin, the promoters of biosynthetic genes like CYP79A2 (which catalyzes the conversion of phenylalanine to phenylacetaldoxime, the first committed step for benzyl GSLs) and CYP83B1 (which converts acetaldoximes to aci-nitro compounds) are key targets for regulatory control. mdpi.comresearchgate.net Gene expression studies confirm that the activity of these genes is tightly regulated. For example, the expression of MYB transcription factors is directly linked to the upregulation of GSL biosynthetic genes. biorxiv.org

Studies analyzing gene expression profiles show that under specific conditions, such as hormonal treatment or pest infestation, the transcripts for GSL biosynthetic genes are significantly induced. frontiersin.org This induction is a direct result of transcription factors binding to the promoters of these genes and activating them. While many studies have focused on the promoters of aliphatic and indolic GSL genes in Arabidopsis, the principles apply to glucotropaeolin biosynthesis. researchgate.net Identifying the precise promoter motifs that bind the specific MYB factors controlling the benzyl GSL pathway is an active area of research. biorxiv.orgresearchgate.net

Hormonal Modulation of Glucotropeolin Biosynthesis

Phytohormones are signaling molecules that play a central role in regulating plant growth, development, and responses to the environment. Several hormones are known to interact with and modulate the GSL biosynthetic pathway, connecting the production of these defense compounds with broader physiological processes. nih.gov

Jasmonates, including jasmonic acid (JA) and its volatile ester methyl jasmonate (MeJA), are key signaling hormones in plant defense against herbivores and pathogens. ashs.org There is substantial evidence that jasmonates are potent inducers of glucosinolate biosynthesis. nih.gov

Exogenous application of JA and MeJA has been shown to increase the accumulation of various GSLs, including aromatic GSLs like glucotropaeolin. ashs.orgashs.org For example, in nasturtium (Tropaeolum majus), foliar sprays with MeJA significantly increased the content of glucotropaeolin. sphinxsai.com Similarly, studies in cabbage have documented that jasmonate application enhances the levels of aromatic GSLs. ashs.org This induction is mediated through a signaling cascade that leads to the transcriptional activation of GSL biosynthetic genes. ashs.orgwur.nl The jasmonate signaling pathway is required for the induction of indole (B1671886) GSLs in Arabidopsis after exposure to pathogens, highlighting its critical role in regulating this defense response. nih.gov

The biosynthesis of glucotropaeolin is also influenced by its interaction with other phytohormone pathways, most notably auxin. nih.gov Auxin, primarily indole-3-acetic acid (IAA), is a crucial hormone for plant growth and development. savemyexams.comnih.gov The link between auxin and GSLs is particularly strong for indole GSLs, as they share a common precursor, tryptophan. semanticscholar.orgresearchgate.net However, this interplay has broader implications for the entire GSL network.

The regulation is complex and bidirectional. Changes in the expression of certain GSL biosynthetic genes, such as CYP79B2, CYP79B3, and UGT74B1, can indirectly affect auxin homeostasis. mdpi.commaxapress.com Conversely, auxin concentrations can influence GSL accumulation. Some studies have shown that auxin treatments can negatively affect the accumulation of certain GSLs, suggesting a trade-off between growth and defense pathways. researchgate.net This interaction allows the plant to coordinate resource allocation, balancing the needs for development (driven by auxin) and defense (involving GSLs). researchgate.net Other hormones like ethylene (B1197577) also interact with the auxin pathway, which can, in turn, modulate GSL biosynthesis. nih.gov

Table 2: Hormonal Influence on Glucosinolate Production

HormoneEffect on GSL/GlucotropaeolinPlant/SystemKey Finding
Jasmonic Acid (JA) / Methyl Jasmonate (MeJA) PositiveTropaeolum majus (Nasturtium)Foliar spray with MeJA significantly increased glucotropaeolin content. sphinxsai.com
Jasmonic Acid (JA) / Methyl Jasmonate (MeJA) PositiveBrassica oleracea (Cabbage)Documented to enhance aromatic glucosinolate levels, such as glucotropaeolin. ashs.orgashs.org
Jasmonic Acid (JA) / Methyl Jasmonate (MeJA) PositiveArabidopsis thalianaInduces indole GSL accumulation and expression of biosynthetic genes. nih.gov
Auxins (e.g., IAA, IBA) NegativeKale Hairy RootsIncreasing concentrations of auxins generally led to decreased GSL levels. researchgate.net
Acetylsalicylic acid PositiveTropaeolum majus Hairy RootsCombined with precursors, it increased glucotropaeolin production. researchgate.net

Environmental Stressors and their Regulatory Impact

The production of glucotropaeolin is not static but is dynamically regulated in response to external environmental challenges. Plants adjust their metabolic profiles, including the synthesis of secondary metabolites, to adapt to both biotic and abiotic stresses. researchgate.net

Environmental factors such as temperature, light intensity, and photoperiod have a significant impact on GSL levels. tennessee.edu Generally, plants grown in conditions with higher temperatures and greater light exposure tend to produce higher concentrations of glucosinolates. ashs.orgtennessee.edu Abiotic stressors like soil salinity can also modulate GSL content, though the response can be complex and species-dependent. scienceopen.commdpi.com

Biotic stressors, such as attack by herbivores or infection by pathogens, are potent inducers of GSL biosynthesis. frontiersin.orgwur.nl This response is a cornerstone of the plant's chemical defense strategy. The perception of a threat triggers signaling cascades, often involving jasmonates, which then activate the transcription factors that upregulate GSL biosynthetic genes. frontiersin.orgwur.nl This inducible defense mechanism allows the plant to conserve resources when threats are absent and rapidly mount a chemical defense when attacked. Therefore, the regulatory networks governing glucotropaeolin production are finely tuned to respond to an unpredictable environment, ensuring the plant can optimize its allocation of resources for survival and reproduction. nih.govhealthandenvironment.org

Enzymatic Hydrolysis and Catabolic Fates of Glucotropeolin

Formation of Benzyl (B1604629) Isothiocyanate (BITC) from Glucotropeolin Hydrolysis

In the absence of active specifier proteins and under neutral pH conditions, the enzymatic hydrolysis of glucotropaeolin (B1208891) predominantly yields benzyl isothiocyanate (BITC). aacrjournals.orgwikipedia.orgnih.gov This occurs through the spontaneous Lossen rearrangement of the aglycone intermediate formed after myrosinase action. wikipedia.orgfrontiersin.org BITC is the compound largely responsible for the characteristic pungent flavor associated with plants like garden cress and papaya seeds. wikipedia.orgnih.gov The production of BITC is nearly quantitative in papaya extracts, highlighting the lack of competing specifier protein pathways in this fruit. cabidigitallibrary.orgcabidigitallibrary.org

The pH of the medium plays a crucial role in the hydrolysis outcome. Neutral to slightly alkaline conditions (pH 6.5-7.0) favor the formation of BITC. aacrjournals.orgnih.gov However, under acidic conditions (e.g., pH 1.0), the formation of benzyl nitrile is favored, even with minimal specifier protein activity. nih.gov

Non-Enzymatic Degradation Pathways

Glucotropaeolin can also be degraded through non-enzymatic processes, primarily driven by heat or chemical reactions.

Thermal processing, such as cooking, can lead to the degradation of glucotropaeolin. nih.gov The stability of glucosinolates is influenced by temperature, duration of heating, and the food matrix. nih.govagriculturejournals.cz Generally, myrosinase is heat-labile and can be inactivated by boiling, which then allows for the study of thermal degradation of the glucosinolate itself. aacrjournals.orgnih.gov

While aliphatic glucosinolates are often more susceptible to thermal degradation than aromatic ones, significant degradation of all glucosinolates occurs at temperatures above 110°C. nih.govcambridge.org Thermal degradation can lead to the formation of various products, including nitriles. nih.gov For instance, the heating of glucosinolates in aqueous solutions can result in the formation of nitriles and isothiocyanates, with the specific products and their ratios being dependent on factors like pH and temperature. researchgate.net Research on red cabbage has shown that thermal degradation is limited at temperatures at or below 110°C but increases significantly at higher temperatures. cambridge.org The degradation of glucosinolates during heating generally follows first-order kinetics. agriculturejournals.czwur.nl

Factors Influencing Thermal Degradation of Glucosinolates

FactorEffect on Degradation
TemperatureHigher temperatures generally increase the rate of degradation, especially above 100-110°C. nih.govcambridge.org
Water ContentThe rate of degradation can increase with the sample's water content. nih.gov
pHAcidity of the heating medium can increase glucosinolate degradation and favor nitrile formation. nih.gov
Glucosinolate StructureAromatic glucosinolates like glucotropaeolin are generally more heat-stable than aliphatic ones at lower temperatures. nih.gov

Glucotropaeolin can be degraded under specific chemical conditions, such as acidic or alkaline hydrolysis, leading to different products than those formed by enzymatic action. nih.gov

Acidic Hydrolysis: Treatment with acid can lead to the degradation of glucosinolates and an increased formation of nitriles. nih.gov

Alkaline Hydrolysis: Under basic conditions, glucosinolates can decompose into various byproducts. For example, the alkaline degradation of 4-hydroxybenzyl glucosinolate yields thiocyanate, while indol-3-ylmethyl glucosinolate produces a complex mixture including sulfate (B86663), glucose, and thiocyanate. nih.gov

These chemical degradation pathways are distinct from the myrosinase-mediated hydrolysis and typically require more extreme conditions than those found during normal food preparation or consumption.

Retrograde Metabolism and Nutrient Recycling from Glucosinolates (e.g., Sulfur Reallocation)

Historically, specialized (secondary) metabolites like glucosinolates were considered metabolic endpoints, synthesized from primary metabolites for specific functions such as defense. pnas.orgnih.gov However, recent research provides compelling evidence for a retrograde metabolic pathway, where these compounds are broken down and their constituent elements are recycled back into primary metabolism. pnas.orgnih.gov This concept is particularly significant for sulfur-rich compounds like Glucotropaeolin, especially in the context of nutrient stress. pnas.orgnih.gov

Under conditions of sulfur deficiency, plants can utilize endogenous glucosinolates as a sulfur source, reallocating sulfur atoms to synthesize essential primary metabolites like the amino acid cysteine. pnas.orgnih.gov This process demonstrates a crucial physiological advantage, portraying glucosinolates not just as defense molecules but also as vital nutrient reservoirs that enhance a plant's tolerance to nutrient-limited environments. pnas.orgresearchgate.net The breakdown of glucosinolates for sulfur recycling is a regulated process that underscores the dynamic interplay between primary and specialized metabolism, allowing plants to adapt to fluctuating environmental conditions. nih.gov

The process is initiated by the enzymatic hydrolysis of glucosinolates by specific β-glucosidases, known as myrosinases. pnas.orgnih.gov Studies in Arabidopsis thaliana have identified specific myrosinases, BGLU28 and BGLU30, that are upregulated during sulfur deficiency and are instrumental in initiating the sulfur reallocation from glucosinolates. pnas.orgnih.govresearchgate.net This hydrolysis releases glucose, sulfate, and an unstable aglycone that rearranges into products like isothiocyanates. mdpi.comfrontiersin.orgnih.gov

Tracer experiments using isotope-labeled glucosinolates have confirmed that sulfur from both the thioglucoside group and the sulfate group can be mobilized and reintegrated into primary sulfur metabolism. pnas.orgnih.govriken.jp The pathway for the reallocation of the sulfur atom from the resulting isothiocyanate involves conjugation with glutathione and subsequent reactions to regenerate cysteine. pnas.org This recycling mechanism highlights the role of glucosinolates as a significant storage form of organic sulfur, which can account for up to 30% of the total organic sulfur in certain Brassicaceae seedlings. frontiersin.orgnih.govresearchgate.net The mobilization of this stored sulfur is a key survival strategy for plants when external sulfur availability is low. mdpi.comnih.gov

Table 1: Key Enzymes and Findings in Sulfur Reallocation from Glucosinolates

Enzyme/FactorOrganism StudiedKey FindingsCitations
BGLU28, BGLU30 (Myrosinases)Arabidopsis thalianaInitiate the hydrolysis of specific glucosinolates under sulfur deficiency, conferring tolerance. pnas.orgnih.gov
Isotope-labeled GlucosinolatesArabidopsis thalianaDemonstrated the mobilization of sulfur from the thioglucoside group and its reintegration into cysteine. pnas.orgnih.govriken.jp
General MyrosinaseBrassicaceaeCatalyzes the initial breakdown of glucosinolates, releasing sulfate and forming isothiocyanates for further metabolism. mdpi.comfrontiersin.org

Microbial Transformation of Glucotropaeolin and its Products (e.g., by Gut Microbiota in Research Models)

When Glucotropaeolin is consumed, its transformation is not solely dependent on the plant's endogenous myrosinase. The human gut microbiota possesses a significant capacity to metabolize glucosinolates and their hydrolysis products, playing a crucial role in the bioavailability and biological activity of these compounds. nih.govmassey.ac.nzuea.ac.uk This is particularly relevant when cruciferous vegetables are cooked, a process that often inactivates the plant's myrosinase. nih.govmassey.ac.nz In such cases, the microbial "myrosinase-like" activity in the colon becomes the primary mechanism for hydrolyzing glucosinolates. nih.govnih.govaacrjournals.org

Upon hydrolysis, Glucotropaeolin yields benzyl isothiocyanate (BITC). mdpi.comnih.govoregonstate.eduwikipedia.orgwikipedia.org The gut microbiota can further transform BITC. The functional activity of isothiocyanates like BITC stems from the electrophilic nature of the carbon atom in the –N=C=S group, which readily reacts with nucleophiles such as the sulfhydryl groups of glutathione. uea.ac.uk This leads to the formation of dithiocarbamates as part of the mercapturic acid pathway, a major route for the metabolism and excretion of isothiocyanates in humans. tandfonline.comnih.gov Studies in human volunteers have identified N-acetyl-S-(N-benzylthiocarbamoyl)-L-cysteine as a major urinary metabolite after the ingestion of both pure BITC and garden cress (a source of Glucotropaeolin). tandfonline.comnih.gov This metabolite is typically excreted rapidly, with peak concentrations appearing 2-6 hours after administration. tandfonline.comnih.gov

Research using various bacterial strains isolated from the human gut has demonstrated their ability to hydrolyze Glucotropaeolin. For instance, certain strains of Bifidobacterium have been shown to metabolize Glucotropaeolin in vitro. nih.govnih.gov However, the products of this microbial transformation can vary. While some bacteria produce the expected benzyl isothiocyanate, others may generate different compounds. nih.gov For example, incubation of Glucotropaeolin with human fecal microflora has been reported to produce benzylamine rather than BITC, suggesting that some gut microbes can metabolize the isothiocyanate further before it can be absorbed. cambridge.org Similarly, Lactobacillus agilis R16 has been shown to convert Glucotropaeolin to both benzyl isothiocyanate and benzyl nitrile. nih.gov

The composition and activity of an individual's gut microbiota can, therefore, significantly influence the metabolic fate of Glucotropaeolin and the profile of bioactive compounds that are ultimately absorbed. nih.govresearchgate.net

Table 2: Microbial Transformation of Glucotropaeolin and its Products in Research Models

Microbial SystemSubstrate(s)Major Transformation Product(s)Research ModelCitations
Human Gut MicrobiotaGlucotropaeolin / Benzyl isothiocyanate (BITC)N-acetyl-S-(N-benzylthiocarbamoyl)-L-cysteineHuman Volunteers tandfonline.comnih.gov
Bifidobacterium strainsGlucotropaeolinBenzyl isothiocyanate, BenzylnitrileIn vitro culture nih.gov
Lactobacillus agilis R16GlucotropaeolinBenzyl isothiocyanate, Benzyl nitrileIn vitro culture nih.gov
Human Fecal FloraGlucotropaeolinBenzylamineIn vitro incubation cambridge.org
Enterococcus casseliflavus CP1, Escherichia coli VL8GlucotropaeolinBenzyl isothiocyanate, Benzyl nitrileIn vitro culture nih.gov

Ecological and Inter Organismal Roles of Glucotropeolin

Contribution to Plant Defense Strategies

The primary and most well-documented role of glucosinolates, including glucotropeolin, is in plant defense. researchgate.netsrce.hrwikipedia.org This defense mechanism, often referred to as the "mustard oil bomb," is activated when plant tissues are damaged. wikipedia.orgmdpi.com The enzyme myrosinase, which is physically separated from glucosinolates in intact plant cells, comes into contact with glucotropaeolin (B1208891) upon tissue disruption. srce.hrwikipedia.orgmdpi.com This contact initiates a hydrolysis reaction that cleaves the glucose group from glucotropaeolin, leading to an unstable intermediate that spontaneously rearranges to form benzyl (B1604629) isothiocyanate (BITC). wikipedia.orgmdpi.com BITC is a highly reactive and toxic compound that provides a broad defense against a variety of organisms. wikipedia.orgscirp.org

Direct Defense against Herbivores and Pests

This compound and its breakdown product, benzyl isothiocyanate (BITC), are potent deterrents and toxins to a wide range of herbivores. wikipedia.orgwur.nl The toxicity of BITC can manifest as growth inhibition, feeding deterrence, or even direct mortality in insects. wur.nl This chemical defense is particularly effective against generalist herbivores, which lack specific adaptations to overcome the toxic effects of glucosinolates. wur.nl For instance, the black vine weevil (Otiorhynchus sulcatus), a generalist herbivore, is susceptible to the toxic effects of various isothiocyanates. wur.nl

However, some specialist herbivores that exclusively feed on glucosinolate-containing plants have evolved mechanisms to counteract this defense. wur.nl For example, the diamondback moth (Plutella xylostella) possesses sulfatase enzymes that can detoxify glucosinolates, preventing the formation of toxic isothiocyanates. csic.es For these specialist insects, glucosinolates can even act as feeding and oviposition stimulants, helping them to recognize their host plants. csic.esopenagrar.de

Interestingly, some insects have not only developed resistance but have also learned to use these plant-derived compounds for their own defense. The aphid Brevicoryne brassicae sequesters glucosinolates from its host plant and utilizes them as a defense mechanism against its own predators. wur.nl When the aphid is attacked, the sequestered glucosinolates mix with an aphid-produced myrosinase, releasing toxic isothiocyanates that harm the predator. wur.nl

Table 1: Effects of Glucotropaeolin and its Hydrolysis Products on Various Herbivores

Herbivore TypeOrganism ExampleEffect of Glucotropaeolin/BITCReference
Generalist HerbivoreSpodoptera exigua (Beet Armyworm)Negative wur.nl
Generalist HerbivoreOtiorhynchus sulcatus (Black Vine Weevil)Toxic wur.nl
Specialist HerbivorePieris rapae (Cabbage White Butterfly)Tolerant/Uses as feeding stimulant wur.nlresearchgate.net
Specialist HerbivorePlutella xylostella (Diamondback Moth)Detoxifies/Uses as host recognition cue csic.es
Specialist HerbivoreBrevicoryne brassicae (Cabbage Aphid)Sequesters for its own defense wur.nl

Defense against Plant Pathogens and Microbes

The antimicrobial properties of glucotropaeolin's hydrolysis product, benzyl isothiocyanate (BITC), contribute significantly to a plant's defense against pathogens. srce.hrd-nb.infosemanticscholar.org BITC has been shown to inhibit the growth of a wide range of Gram-positive and Gram-negative bacteria. d-nb.infonih.gov The antimicrobial action of isothiocyanates is thought to be due to their ability to react with sulfhydryl and amino groups of proteins in microbes. wur.nl Research has demonstrated the effectiveness of BITC against various bacteria, including species of Escherichia, Klebsiella, Bacillus, Listeria, Salmonella, Serratia, and Staphylococcus. nih.gov

This antimicrobial activity is not only relevant for the plant itself but is also being explored for its potential applications. For instance, the use of plants containing glucotropaeolin, such as nasturtium (Tropaeolum majus), is being investigated for controlling pathogenic bacteria. d-nb.infoopenagrar.de The degradation product of glucotropaeolin, BITC, is considered the primary compound responsible for the antimicrobial effects observed in nasturtium. d-nb.infonih.gov The effectiveness of BITC is influenced by pH, with maximum efficacy against bacteria observed in a pH range of 6 to 8. d-nb.info

Allelopathic Interactions in Plant Communities

Glucotropaeolin and its breakdown products can also influence the surrounding plant community through allelopathy, which is the chemical inhibition of one plant by another. wordpress.comekb.eg When released into the soil through root exudates or the decomposition of plant matter, these compounds can negatively affect the germination and growth of neighboring plants. ekb.egagriculturejournals.cz

The hydrolysis product of glucotropaeolin, benzyl isothiocyanate (BITC), has been shown to have allelopathic effects. wordpress.com For example, in studies involving the invasive plant Alliaria petiolata (garlic mustard), which produces glucotropaeolin, BITC has been found to negatively impact the growth of certain soil bacteria, such as rhizobia, which are crucial for nitrogen fixation in legumes. wordpress.com This disruption of mutualistic relationships can give the allelopathic plant a competitive advantage. wordpress.com

Research on cover crops has also highlighted the weed-suppressive abilities of plants containing glucosinolates. agriculturejournals.cz Extracts from Sinapis alba (white mustard), which contains glucotropaeolin, have demonstrated inhibitory effects on the germination and root length of various weed species. agriculturejournals.cz This suggests that the allelochemicals released from these plants, including isothiocyanates, can be a factor in managing weed populations in agricultural settings. ekb.egagriculturejournals.cz

Evolutionary Adaptations and Diversification of Glucosinolate Pathways

The evolution of glucosinolate biosynthesis, including that of glucotropaeolin, is a fascinating example of chemical diversification in response to ecological pressures. mdpi.commdpi.com The ability to produce glucosinolates is believed to have evolved from ancestral pathways, such as those for cyanogenic glycosides. mdpi.comresearchgate.net

The diversification of glucosinolate structures is a result of gene duplication and the evolution of enzymes with new functions. conantlab.orgnih.gov Glucotropaeolin, derived from the amino acid phenylalanine, represents one of the aromatic glucosinolates. mdpi.commdpi.com Evolutionary studies suggest that the initial Brassicales were likely only able to synthesize glucosinolates from phenylalanine and branched-chain amino acids. mdpi.com Over time, pathways for producing indole (B1671886) and methionine-derived glucosinolates emerged, leading to the vast diversity of these compounds seen today, particularly within the Brassicaceae family. mdpi.comfrontiersin.org

This diversification has been driven by the co-evolutionary arms race between plants and their herbivores and pathogens. mdpi.comconantlab.org The structural variety in glucosinolates, including modifications to the basic glucotropaeolin structure, provides plants with a broader spectrum of defense mechanisms. mdpi.comfrontiersin.org For example, further hydroxylation of glucotropaeolin can occur, leading to other related compounds. mdpi.com The presence of specific glucosinolate profiles in different plant lineages reflects a history of adaptation to specific ecological niches and the pests and pathogens present in those environments. mdpi.comnih.gov

Advanced Methodologies for Glucotropeolin Research and Analysis

Chromatographic Techniques for Separation and Quantification

Chromatography is the premier technique for separating complex mixtures, making it indispensable for isolating glucotropaeolin (B1208891) from other plant metabolites. The choice of chromatographic method depends on the specific research question, the nature of the sample, and the required level of sensitivity.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of glucosinolates, including glucotropaeolin. researchgate.net It is frequently employed for both the separation and quantitative determination of these compounds in cruciferous vegetables, oilseeds, and forage crops. researchgate.net The method typically involves the analysis of desulfated glucosinolates, a step required for effective separation during reversed-phase chromatography. researchgate.netnih.gov However, methods for analyzing intact glucosinolates have also been developed. researchgate.net

A common approach involves extracting intact glucosinolates from plant material using a heated methanol-water mixture to deactivate the myrosinase enzyme, followed by purification on an ion-exchange column. nih.gov After treatment with a sulfatase enzyme to produce desulfoglucosinolates, the sample is analyzed by HPLC with a photodiode array (PDA) or ultraviolet (UV) detector. nih.gov Quantification is often achieved by comparing retention times and UV spectra with commercial reference standards, such as sinigrin (B192396) or glucotropaeolin itself, and applying established response factors. nih.govnih.gov The detection wavelength is typically set at 229 nm. researchgate.netnih.gov

Research has demonstrated the effectiveness of HPLC for routine analysis, with methods capable of eluting all major glucosinolates within 10 minutes. researchgate.net Validation studies for HPLC methods have shown linearity within specific concentration ranges; for instance, a method for glucotropaeolin was linear in the range of 0.044–1.312 μmol/mL. uantwerpen.be

ParameterTypical ConditionReference
ColumnReversed-phase C18 nih.gov
Mobile PhaseAcetonitrile-water gradient nih.gov
DetectionUV/PDA at 229 nm researchgate.netnih.gov
Column Temperature40 °C nih.gov
Sample PreparationExtraction, ion-exchange purification, desulfation nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when used in its tandem form (LC-MS/MS), offers superior sensitivity and selectivity compared to HPLC with UV detection. mdpi.commdpi.com This powerful technique integrates the separation capabilities of liquid chromatography with the precise detection of mass spectrometry, allowing for the direct analysis of intact glucosinolates without the need for desulfation. researchgate.netmdpi.comacs.org

The LC-MS/MS approach is highly valued for its ability to provide structural information and confirm the identity of known glucosinolates while also helping to identify novel compounds based on their fragmentation patterns. mdpi.comnih.gov In negative ion mode, glucosinolates generate characteristic fragment ions that can be used for identification and quantification. nih.gov For example, the use of Multiple Reaction Monitoring (MRM) detection, where a specific precursor ion is selected and fragmented to produce a specific product ion, allows for the direct quantification of glucosinolates with enhanced sensitivity and selectivity. mdpi.com

A method was developed to determine twelve intact glucosinolates, including glucotropaeolin, in bee pollen using LC-MS/MS with electrospray ionization (ESI). nih.gov This method demonstrated good selectivity with low limits of detection (LOD) and quantification (LOQ), ranging from 1 to 16 μg/kg. nih.gov The combination of LC with high-resolution mass spectrometry is instrumental in analyzing glucosinolates in various plant species and complex matrices. nih.govresearchgate.net

AdvantageDescriptionReference
Enhanced SensitivityCan detect compounds at very low concentrations (e.g., 1-16 μg/kg). nih.gov
High SelectivityMultiple Reaction Monitoring (MRM) allows for highly specific detection of target analytes, minimizing interference from the matrix. mdpi.com
Direct AnalysisEnables the analysis of intact glucosinolates, eliminating the need for the potentially variable desulfation step. researchgate.netacs.org
Structural ElucidationFragmentation patterns in MS/MS provide valuable information for identifying known and novel glucosinolates. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical method for identifying volatile substances. wikipedia.org Since intact glucosinolates like glucotropaeolin are not sufficiently volatile for direct GC-MS analysis, this technique is used to analyze their volatile breakdown products, primarily isothiocyanates. nih.gov The process involves the enzymatic hydrolysis of glucosinolates by myrosinase, which occurs when plant tissue is damaged, leading to the formation of isothiocyanates and other volatile compounds. cabidigitallibrary.orgmdpi.com

These volatile products are then extracted and analyzed by GC-MS, which separates the components of the mixture and identifies them based on their mass spectra. cabidigitallibrary.orgresearchgate.net This approach is often used for qualitative purposes to determine the profile of glucosinolates present in a plant based on their corresponding hydrolysis products. cabidigitallibrary.org For example, the presence of benzyl (B1604629) isothiocyanate in a GC-MS analysis would indicate the original presence of glucotropaeolin. The high temperatures used in the GC-MS injection port can sometimes cause thermal degradation, which must be considered during method development. wikipedia.org

GlucosinolateVolatile Degradation Product (Isothiocyanate)Method of Analysis
GlucotropaeolinBenzyl isothiocyanateGC-MS
SinigrinAllyl isothiocyanateGC-MS
Gluconapin3-Butenyl isothiocyanateGC-MS
Phenylethylglucosinolate2-Phenylethyl isothiocyanateGC-MS

Spectroscopic and Immunological Methods

Alongside chromatography, spectroscopic and immunological methods provide alternative and complementary approaches for the detection and analysis of glucotropaeolin.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive analytical technique used to obtain a structural "fingerprint" of a molecule. photometrics.netwikipedia.org It works by measuring the absorption of infrared radiation by a sample's chemical bonds, which vibrate at specific frequencies. photometrics.net The resulting spectrum is unique to the compound's molecular structure. photometrics.net

In the context of glucotropaeolin research, FTIR can be used for the qualitative identification of glucosinolates in seed extracts. gcirc.org The technique is attractive for plant breeding programs due to its speed, small sample size requirement, and relatively low cost. gcirc.orgnih.gov Studies have recorded the FTIR fingerprint for both intact glucosinolates, including glucotropaeolin, and their desulfated forms. usamvcluj.ro The resulting spectra can be compared to those of pure standards for identification. usamvcluj.ro While powerful for qualitative screening and identification, FTIR is often used in conjunction with other quantitative methods like HPLC. gcirc.orgusamvcluj.ro

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive plate-based immunological assay used for detecting and quantifying substances such as proteins and antigens. thermofisher.comimmunology.org Its application in glucosinolate research provides a rapid and cost-effective detection method. mdpi.com The principle of ELISA relies on the specific binding of an antibody to its target antigen. immunology.org

For the detection of glucosinolates, specific antibodies that recognize these compounds are utilized. mdpi.com The assay typically involves immobilizing a capture antibody on a microplate, adding the sample containing the glucosinolate (the antigen), and then adding a detection antibody linked to an enzyme. immunology.org The enzyme then reacts with a substrate to produce a measurable color change, the intensity of which is proportional to the amount of glucosinolate present. immunology.org Sample preparation techniques, such as enzymatic hydrolysis or desulfurization, may be employed to convert glucosinolates into a form that is more readily detected by the specific antibodies used in the assay. mdpi.com ELISA is particularly valuable for screening large numbers of samples quickly. mdpi.comnih.gov

Sample Preparation and Derivatization Strategies for Glucotropeolin and Desulfoglucosinolate Analysis

The accurate analysis of this compound, like other glucosinolates, is highly dependent on meticulous sample preparation and, often, chemical derivatization to make the analyte suitable for chromatographic separation and detection. The primary goal is to extract the compound efficiently from a complex plant matrix, remove interfering substances, and convert it into a form that is stable and detectable.

Extraction and Purification The initial step involves extracting glucosinolates from the plant material. A common procedure is to use boiling methanol (B129727) (typically 70%) to simultaneously extract the compounds and inactivate the endogenous myrosinase enzyme, which would otherwise hydrolyze the this compound upon tissue disruption mostwiedzy.plresearchgate.net. To ensure the accuracy of subsequent quantitative analysis, an internal standard is often added at the very beginning of this extraction process mostwiedzy.pl.

Following extraction, the crude extract contains numerous other plant constituents that can interfere with analysis. Therefore, a clean-up step is necessary. The most widely used method for purification is solid-phase extraction (SPE) using an anion-exchange resin, such as DEAE-Sephadex A-25 mostwiedzy.pl. The glucosinolates, being anionic, bind to the resin, allowing neutral and cationic impurities to be washed away.

Derivatization to Desulfoglucosinolates for HPLC For analysis by High-Performance Liquid Chromatography (HPLC) with UV detection, which is a standard and reliable technique, intact glucosinolates are often converted to their desulfated forms. mdpi.com This is because the sulfate (B86663) group can interfere with chromatographic separation on reverse-phase columns. The derivatization is achieved by applying a purified sulfatase enzyme directly to the glucosinolates bound on the anion-exchange column mostwiedzy.plresearchgate.net. After an incubation period, the resulting neutral desulfoglucosinolates are eluted from the column, while other anionic compounds remain bound researchgate.net. This method is a cornerstone of the official ISO 9167-1 method for glucosinolate analysis mostwiedzy.pl. The resulting desulfo-glucotropeolin is then analyzed by HPLC, typically with photodiode array (PDA) detection. researchgate.net

Alternative Derivatization Strategies While desulfation for HPLC is the most common approach, other derivatization strategies exist for different analytical platforms.

Gas Chromatography-Mass Spectrometry (GC-MS): Intact glucosinolates are not volatile enough for GC analysis. mdpi.com Therefore, they must be derivatized, typically through silylation to form trimethylsilyl (B98337) (TMS) derivatives. gcirc.org This process increases the volatility and thermal stability of the molecule, allowing for its separation and detection by GC-MS. gcirc.org

Isothiocyanate Derivatization: Researchers may also focus on analyzing the hydrolysis products of this compound, primarily benzyl isothiocyanate. To enhance detection sensitivity and selectivity, especially in complex biological matrices like plasma or urine, isothiocyanates can be derivatized. nih.gov Common derivatization procedures involve reacting the isothiocyanate with reagents like N-(tert-butoxycarbonyl)-L-cysteine methyl ester or ammonia (B1221849) to form stable derivatives that are more easily measured by HPLC-UV or LC-MS. nih.govmdpi.comresearchgate.net

The choice of sample preparation and derivatization strategy depends on the analytical objective, the available instrumentation, and the nature of the sample matrix.

Analytical PlatformPreparation/Derivatization GoalKey StepsResulting Analyte
HPLC-UV/PDARemove sulfate group for improved reverse-phase chromatography.1. Extraction with boiling 70% methanol. 2. Purification on DEAE-Sephadex A-25 anion-exchange resin. 3. On-column enzymatic hydrolysis with sulfatase. mostwiedzy.plresearchgate.netDesulfo-glucotropeolin
GC-MSIncrease volatility and thermal stability.1. Extraction and purification. 2. Silylation reaction (e.g., using a trimethylsilylating agent). gcirc.orgTrimethylsilyl (TMS)-derivatized this compound
LC-MS/MSEnhance detection of hydrolysis products.1. Enzymatic hydrolysis of this compound to benzyl isothiocyanate. 2. Derivatization of the isothiocyanate with ammonia or other reagents. mdpi.comThiourea derivative of benzyl isothiocyanate

Kinetic Studies of this compound Transformation by Myrosinase

The transformation of this compound into benzyl isothiocyanate is catalyzed by the enzyme myrosinase (thioglucoside glucohydrolase, EC 3.2.1.147). ulisboa.pt Understanding the kinetics of this enzymatic reaction is crucial for predicting its rate of formation in different conditions and for harnessing the enzyme in biotechnological applications. Kinetic studies typically follow Michaelis-Menten kinetics, characterizing the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax) or catalytic efficiency (kcat). nih.gov

Several studies have characterized the kinetic parameters of myrosinase using this compound as the substrate. The analytical methods used to monitor these reactions include HPLC, which can separate and quantify the disappearance of the substrate (this compound) and the appearance of the product, and UV-Vis spectroscopy. nih.gov

A study on myrosinase purified from the cabbage aphid (Brevicoryne brassicae) determined the kinetic parameters for this compound hydrolysis. ucanr.edu The reaction was monitored by measuring the release of glucose. For this compound, the Michaelis constant (Km) was found to be 0.52 mM, and the catalytic rate constant (kcat) was 22.8 s⁻¹. ucanr.edu In the same study, sinigrin, another common glucosinolate, showed a slightly lower Km (0.41 mM) and a higher kcat (36 s⁻¹), indicating that the aphid myrosinase has a somewhat higher affinity and catalytic efficiency for sinigrin compared to this compound under the tested conditions. ucanr.edu

Another investigation developed and validated an HPLC-based method specifically for evaluating the kinetics of myrosinase-catalyzed conversion of glucosinolates, including this compound, using myrosinase from white mustard (Sinapis alba). nih.gov This approach offers the advantage of directly and independently quantifying both the reactant and the product over time. nih.gov Research has also delved into the enzyme-substrate interaction mechanism by using synthetically modified versions of this compound, such as deoxy-glucotropaeolins, which act as competitive inhibitors and help to elucidate the binding and catalytic process. nih.gov

The kinetic parameters can vary depending on the source of the myrosinase (e.g., different plant species, insects, or fungi), as well as reaction conditions like pH, temperature, and the presence of cofactors or inhibitors. ucanr.eduresearchgate.net

Myrosinase SourceSubstrateKm (mM)kcat (s⁻¹)Assay ConditionsReference
Cabbage Aphid (Brevicoryne brassicae)This compound0.5222.850 mM citrate (B86180) buffer, pH 4.5, 37°C ucanr.edu
Cabbage Aphid (Brevicoryne brassicae)Sinigrin0.4136.050 mM citrate buffer, pH 4.5, 37°C ucanr.edu

Biotechnological and Synthetic Biology Approaches in Glucotropeolin Research

Modulation of Glucotropaeolin (B1208891) Content in Plant Cell and Hairy Root Cultures

Plant tissue culture, particularly hairy root culture, serves as a powerful platform for producing secondary metabolites like glucotropaeolin in a controlled environment, independent of geographical and seasonal variations. eurekaselect.com Hairy roots, induced by Agrobacterium rhizogenes, are known for their rapid growth in hormone-free media and their genetic and biochemical stability, making them an ideal system for studying and enhancing metabolic pathways. eurekaselect.comnih.gov

Elicitation is a widely used biotechnological strategy to trigger defense responses in plant cultures, leading to an enhanced synthesis and accumulation of secondary metabolites. nih.gov In the context of glucotropaeolin, various elicitors have been shown to significantly boost its production in hairy root cultures of Tropaeolum majus (Indian cress).

Studies have demonstrated that applying elicitors such as salicylic (B10762653) acid (SA) and its derivative, acetylsalicylic acid (ASA), methyl jasmonate (MeJA), and yeast extract (YE) can substantially increase glucotropaeolin content. researchgate.netresearchgate.net Research on T. majus hairy roots revealed that among several tested elicitors, acetylsalicylic acid was particularly effective, inducing a 3-fold increase in glucotropaeolin production. researchgate.net Salicylic acid and β-aminobutyric acid also led to a significant, approximately 2-fold and 2.5-fold enhancement, respectively. researchgate.net The timing and duration of elicitor treatment are critical; short-term exposure (e.g., 24 hours) followed by transfer to a fresh medium can maximize production while avoiding negative impacts on biomass growth. researchgate.net

Another effective strategy to increase the yield of a target metabolite is to supplement the culture medium with its biosynthetic precursors. nih.gov The biosynthesis of glucotropaeolin, an aromatic glucosinolate, originates from the amino acid L-phenylalanine, with L-cysteine serving as the sulfur donor for the core glucosinolate structure. researchgate.netwur.nl Therefore, the availability of these precursors can be a rate-limiting factor in its production.

Feeding T. majus hairy root cultures with phenylalanine and cysteine has been shown to successfully enhance glucotropaeolin accumulation. researchgate.netresearchgate.net In one study, the addition of these precursor amino acids resulted in a 2-fold increase in glucotropaeolin content. researchgate.net An even more significant enhancement can be achieved through the synergistic effect of combining precursor feeding with elicitation. A combined treatment of acetylsalicylic acid with phenylalanine and cysteine led to a remarkable 4.8-fold increase in glucotropaeolin production compared to using each treatment alone, indicating that precursor availability is a crucial limiting factor during elicitor-induced biosynthesis. researchgate.netmdpi.com

Heterologous Biosynthesis in Microbial Systems

While plant cultures offer a controlled production environment, engineering microbial hosts such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae presents an alternative for scalable and potentially more cost-effective production of plant secondary metabolites. nih.govresearchgate.net This synthetic biology approach involves transferring the entire biosynthetic pathway of a target compound into a microbial chassis.

The heterologous production of glucosinolates, including glucotropaeolin, has been explored in both E. coli and S. cerevisiae. nih.govresearchgate.netmaxapress.com The process requires the functional expression of multiple plant-derived enzymes. For glucotropaeolin, this involves introducing the genes responsible for the conversion of the precursor L-phenylalanine into the final product.

The key steps and enzymes in the glucotropaeolin core biosynthetic pathway that need to be reconstructed in a microbial host are:

Conversion of Phenylalanine to Phenylacetaldoxime: Catalyzed by a cytochrome P450 enzyme, CYP79A2.

Conversion of Phenylacetaldoxime to a reactive intermediate: Catalyzed by another cytochrome P450, CYP83B1.

Conjugation to a sulfur donor: A C-S lyase attaches a thiol group, typically from cysteine.

S-Glucosylation: A UDPG-glucosyltransferase (UGT) adds a glucose moiety to form desulfoglucotropaeolin.

Sulfation: A sulfotransferase (SOT) adds a sulfate (B86663) group, completing the formation of glucotropaeolin.

Researchers have successfully engineered S. cerevisiae to produce the core structure of indolic glucosinolates by introducing the relevant genes from Arabidopsis thaliana. maxapress.com Similarly, work has been done in E. coli to produce benzyl (B1604629) isothiocyanate, the hydrolysis product of glucotropaeolin, by expressing the necessary plant enzymes alongside a myrosinase. researchgate.net These studies demonstrate the feasibility of reconstructing the glucotropaeolin pathway in microbial hosts, although optimizing enzyme activity and metabolic flux remains a significant challenge for achieving high yields. researchgate.netmaxapress.com

Genetic Engineering and Breeding for Modified Glucosinolate Profiles

Modern genetic engineering techniques provide precise tools to modify the metabolic pathways within the plants themselves. These approaches can be used to increase the content of desirable glucosinolates like glucotropaeolin or to reduce or eliminate anti-nutritional ones.

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has emerged as a revolutionary tool for targeted genome editing. mdpi.comnih.gov Its efficiency and precision allow for the knockout of specific genes or the modification of regulatory elements, making it highly suitable for engineering complex metabolic pathways like glucosinolate biosynthesis. frontiersin.orgfrontiersin.org

While much of the research has focused on the agriculturally significant Brassica species, the principles are directly applicable to modifying glucotropaeolin content. nih.govfrontiersin.org Key targets for CRISPR/Cas9-mediated editing in the glucosinolate pathway include:

Biosynthetic Genes: Knocking out genes that encode enzymes for competing pathways could redirect metabolic flux towards glucotropaeolin production. Conversely, targeting key enzymes in the glucotropaeolin pathway itself, such as CYP79A2, could eliminate its production. In Chinese kale, editing the AOP2 gene, which is involved in side-chain modification, successfully altered the profile of aliphatic glucosinolates and increased the content of glucoraphanin. researchgate.net

Transcription Factors: The biosynthesis of glucosinolates is regulated by a network of transcription factors, primarily from the MYB family (e.g., MYB28, MYB29). maxapress.com Knocking out these regulatory genes using CRISPR/Cas9 has been shown to reduce glucosinolate content in Brassica napus. frontiersin.org Overexpressing these factors could potentially enhance production.

Transporter Genes: Glucosinolates are transported from their sites of synthesis (e.g., leaves) to storage tissues (e.g., seeds) by glucosinolate transporters (GTRs). mdpi.com CRISPR-mediated knockout of GTR genes has been used to create plants with low-glucosinolate seeds while maintaining high levels in vegetative tissues for defense. mdpi.com This strategy could be adapted to control the accumulation of glucotropaeolin in specific plant organs.

The application of CRISPR/Cas9 offers a powerful and precise method for creating novel plant varieties with tailored glucosinolate profiles, holding significant potential for both agricultural improvement and the enhanced production of specific beneficial compounds like glucotropaeolin. nih.govresearchgate.net

Q & A

Q. What methodological approaches are recommended for quantifying Glucotropeolin in plant tissues using HPLC?

this compound quantification typically follows ISO 10633-1 standards with modifications. Key steps include:

  • Extraction : Lyophilized tissue (30 mg) is extracted with 70% methanol at 70°C, spiked with this compound as an internal standard (20 µL of 5 mM solution) .
  • Desulphation : Use Fast DEAE Sepharose CL-6B microcolumns and sulphatase (from Helix pomatia) for overnight desulphation.
  • HPLC Analysis : Separation on a ZORBAX C18 column with a water-acetonitrile gradient (1 mL/min flow rate) and UV-DAD detection at 229 nm. This compound retention time and response factors normalize peak areas for quantification .

Q. How can researchers ensure specificity when isolating this compound from co-occurring glucosinolates (e.g., glucobrassicin or sinalbin)?

  • Chromatographic Resolution : Optimize gradient elution parameters (e.g., 30-minute linear gradient to 20% acetonitrile) to separate structurally similar glucosinolates .
  • UV Spectral Analysis : Compare peak spectra at 229 nm and validate against reference standards (e.g., sinigrin) .
  • Internal Standard Calibration : Use this compound itself as an internal standard to correct for extraction efficiency and matrix effects .

Advanced Research Questions

Q. What enzymatic mechanisms govern this compound biosynthesis, and how can these pathways be experimentally validated?

this compound biosynthesis involves two critical enzymatic steps:

  • Step 1 : N-hydroxythioamide S-β-glucosyltransferase (EC 2.8.2.23) catalyzes UDP-glucose transfer to N-hydroxy-2-phenylethanethioamide, forming desulfothis compound .
  • Step 2 : Aromatic desulfoglucosinolate sulfotransferase (EC 2.8.2.24) sulfates desulfothis compound using 3′-phosphoadenylyl sulfate to yield this compound .
  • Validation Methods :
  • Enzyme Assays : Purify recombinant enzymes and measure activity via HPLC or mass spectrometry .
  • Knockout Mutants : Use CRISPR/Cas9 to disrupt target genes and assess this compound depletion .

Q. How can contradictory findings in this compound accumulation across studies (e.g., environmental vs. genetic factors) be systematically addressed?

  • Controlled Experiments : Design factorial studies isolating variables (e.g., sulfur availability, light exposure) while maintaining genetic uniformity .
  • Meta-Analysis : Apply statistical models (e.g., mixed-effects regression) to harmonize data from disparate studies, accounting for covariates like extraction protocols .
  • Sensitivity Testing : Compare this compound stability under varying extraction conditions (e.g., methanol concentration, temperature) to identify protocol-driven variability .

Q. What advanced statistical frameworks are suitable for analyzing this compound’s role in plant-environment interactions?

  • Multivariate Analysis : Use PCA or PLS-regression to correlate this compound levels with environmental gradients (e.g., soil pH, herbivory pressure) .
  • Time-Series Modeling : Apply generalized additive models (GAMs) to track this compound dynamics across developmental stages .
  • Network Analysis : Map this compound co-expression patterns with defense-related genes (e.g., MYB transcription factors) via RNA-seq datasets .

Methodological Best Practices

Q. How should researchers design experiments to study this compound’s ecological functions without confounding variables?

  • Blocked Designs : Stratify plant populations by age, tissue type, and growth conditions to minimize biological noise .
  • Negative Controls : Include glucosinolate-free mutants or chemical inhibitors (e.g., propyl gallate) to isolate this compound-specific effects .
  • Replication : Use ≥5 biological replicates per treatment to ensure statistical power, especially for low-abundance glucosinolates .

Q. What are the limitations of current this compound quantification methods, and how can they be mitigated?

  • Matrix Interference : Plant pigments (e.g., chlorophyll) may absorb at 229 nm; pre-treat extracts with polyvinylpolypyrrolidone (PVPP) to remove phenolic compounds .
  • Desulphation Efficiency : Validate sulphatase activity via spiked recovery experiments with desulfothis compound standards .
  • Detection Limits : For trace this compound, switch to UPLC-MS/MS with multiple reaction monitoring (MRM) for enhanced sensitivity .

Data Interpretation and Reporting

Q. How should researchers contextualize this compound data within broader glucosinolate pathways?

  • Comparative Profiling : Normalize this compound levels to total glucosinolate content or housekeeping metabolites (e.g., aliphatic GSLs) .
  • Pathway Mapping : Use tools like KEGG or MetaCyc to annotate this compound within the indole glucosinolate biosynthesis pathway .

Q. What criteria should guide the inclusion of this compound data in publication supplementary materials?

  • Raw Data : Provide HPLC chromatograms, peak integration parameters, and response factors .
  • Protocol Details : Document deviations from ISO 10633-1, including centrifugation speed, column lot numbers, and sulphatase batch .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.